REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][c:5]([Br:7])[cH:6]1.[C:17](=[O:18])([O-:19])[O-:20].[CH2:29]([OH:30])[CH3:31].[CH3:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[K+:21].[K+:22].[cH:32]1[cH:33][cH:34][c:35]([P:36]([Pd:37]([P:38]([c:39]2[cH:40][cH:41][cH:42][cH:43][cH:44]2)([c:45]2[cH:46][cH:47][cH:48][cH:49][cH:50]2)[c:51]2[cH:52][cH:53][cH:54][cH:55][cH:56]2)([P:57]([c:58]2[cH:59][cH:60][cH:61][cH:62][cH:63]2)([c:64]2[cH:65][cH:66][cH:67][cH:68][cH:69]2)[c:70]2[cH:71][cH:72][cH:73][cH:74][cH:75]2)[P:76]([c:77]2[cH:78][cH:79][cH:80][cH:81][cH:82]2)([c:83]2[cH:84][cH:85][cH:86][cH:87][cH:88]2)[c:89]2[cH:90][cH:91][cH:92][cH:93][cH:94]2)([c:95]2[cH:96][cH:97][cH:98][cH:99][cH:100]2)[c:101]2[cH:102][cH:103][cH:104][cH:105][cH:106]2)[cH:107][cH:108]1.[n:8]1[cH:9][cH:10][c:11]([B:14]([OH:15])[OH:16])[cH:12][cH:13]1>>[c:2]1(-[c:11]2[cH:10][cH:9][n:8][cH:13][cH:12]2)[s:3][cH:4][c:5]([Br:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1csc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)(c2ccccc2)[Pd](P(c2ccccc2)(c2ccccc2)c2ccccc2)(P(c2ccccc2)(c2ccccc2)c2ccccc2)P(c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccncc1
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Name
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Type
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product
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Smiles
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Brc1csc(-c2ccncc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |